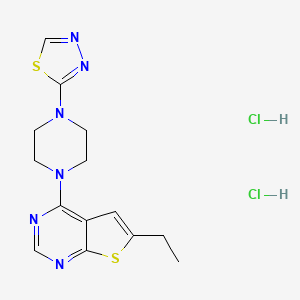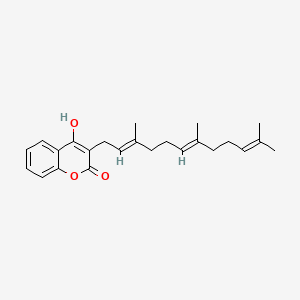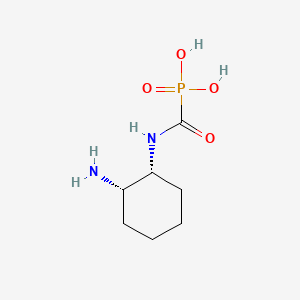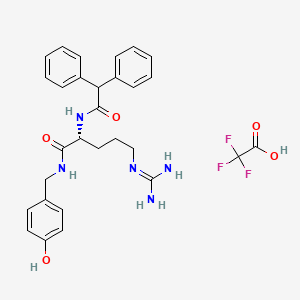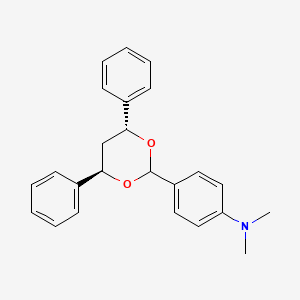
transpDMA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TranspDMA, also known as 4-[(4R,6R)-4,6-Diphenyl-1,3-dioxan-2-yl]-N,N-dimethyl-benzenamine, is a chemical compound with the empirical formula C24H25NO2 . It is a constitutive androstane receptor (CAR) agonist that inhibits FOXO1 and HNF4 driven expression of the gluconeogenesis PEPCK and glucose-6-phosphatase . This compound has been shown to reduce blood glucose levels, insulin sensitivity, and weight gain in rats fed a high-fat diet .
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C24H25NO2 . Various molecular descriptors can be defined for it, such as structural formula and different dimensional QSAR descriptors . The molecular weight of this compound is 359.46 .Physical And Chemical Properties Analysis
This compound is a white to beige powder that is soluble in DMSO . It has a molecular weight of 359.46 and its assay is ≥98% (HPLC) . Other physical and chemical properties such as melting point, boiling point, and specific gravity are not provided in the search results.Aplicaciones Científicas De Investigación
Investigación Farmacéutica
transpDMA es un agonista del receptor de androstano constitutivo (CAR) . Se ha encontrado que inhibe la expresión impulsada por FOXO1 y HNF4 de la PEPCK de gluconeogénesis y la glucosa-6-fosfatasa . Esto lo convierte en un posible candidato para la investigación farmacéutica, particularmente en el desarrollo de fármacos para trastornos metabólicos.
Investigación sobre la Diabetes
Se ha demostrado que this compound reduce los niveles de glucosa en sangre . Esto sugiere que podría usarse en investigaciones relacionadas con la diabetes, una enfermedad caracterizada por altos niveles de glucosa en sangre.
Investigación sobre la Obesidad
Además de sus efectos sobre los niveles de glucosa en sangre, se ha encontrado que this compound mejora la sensibilidad a la insulina y reduce el aumento de peso en ratas alimentadas con una dieta rica en grasas . Esto indica que podría ser útil en la investigación de la obesidad.
Investigación Biomédica
El uso de espectrometría de masas en tándem en la investigación biomédica permite la identificación de proteínas o péptidos y sus modificaciones postraduccionales (PTM) como biomarcadores relevantes para el diagnóstico y la terapia . Como tal, this compound podría usarse potencialmente en este contexto.
Medicina Traslacional
En el campo de la medicina traslacional, investigadores, médicos y socios de la industria colaboran para revolucionar la atención médica . Dadas sus posibles aplicaciones en investigación farmacéutica, investigación sobre la diabetes e investigación sobre la obesidad, this compound podría desempeñar un papel en este proceso.
Mecanismo De Acción
Target of Action
transpDMA is a constitutive androstane receptor (CAR) agonist . The primary targets of this compound are FOXO1 and HNF4 . These targets play a crucial role in the expression of the gluconeogenesis enzymes PEPCK and glucose-6-phosphatase .
Mode of Action
This compound interacts with its targets, FOXO1 and HNF4, by inhibiting their activity . This inhibition results in a decrease in the expression of the gluconeogenesis enzymes PEPCK and glucose-6-phosphatase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gluconeogenesis pathway . By inhibiting the expression of PEPCK and glucose-6-phosphatase, this compound reduces the production of glucose in the liver . This can lead to a decrease in blood glucose levels .
Pharmacokinetics
It is known that the compound is soluble in dmso This suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in blood glucose levels, an increase in insulin sensitivity, and a decrease in weight gain in rats fed a high-fat diet . These effects are likely due to the compound’s inhibition of gluconeogenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the diet of the organism (such as a high-fat diet in rats) can affect the compound’s efficacy . Additionally, the compound’s stability may be affected by storage conditions . More research is needed to fully understand how environmental factors influence the action of this compound.
Propiedades
IUPAC Name |
4-[(4R,6R)-4,6-diphenyl-1,3-dioxan-2-yl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-25(2)21-15-13-20(14-16-21)24-26-22(18-9-5-3-6-10-18)17-23(27-24)19-11-7-4-8-12-19/h3-16,22-24H,17H2,1-2H3/t22-,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRMPIVJJKXQPC-DHIUTWEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2OC(CC(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2O[C@H](C[C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does transpDMA interact with its target and what are the downstream effects on gluconeogenesis?
A1: The research paper focuses on the role of this compound as a constitutive androstane receptor (CAR) activator. [] While the exact binding mechanism isn't detailed, the study demonstrates that this compound effectively activates CAR, which leads to the suppression of two key transcription factors involved in gluconeogenesis: Hepatocyte Nuclear Factor 4 alpha (HNF4α) and Forkhead box protein O1 (FOXO1). [] This suppression, in turn, results in the downregulation of the gluconeogenic genes phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) in rat livers. [] This suggests that this compound, through CAR activation, could potentially inhibit glucose production in the liver.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

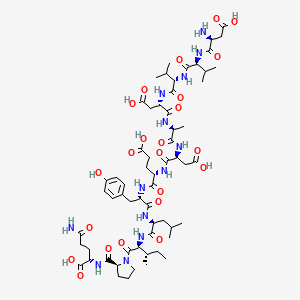
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)
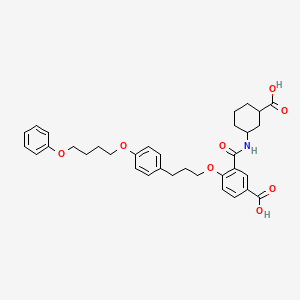
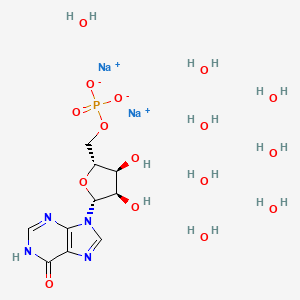
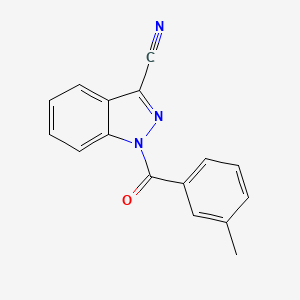


![(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B560366.png)
![3-[4-[1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid](/img/structure/B560367.png)
![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)
